molecular formula C9H9IO4 B8052973 2-Iodo-4,6-dimethoxybenzoic acid

2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973
M. Wt: 308.07 g/mol
InChI Key: CXVWUCDVWPDFNK-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethoxybenzoic acid typically involves the iodination of 4,6-dimethoxybenzoic acid. One common method is the ipso-iododecarboxylation reaction, where 4,6-dimethoxybenzoic acid is treated with a suitable iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst like palladium. The reaction is carried out under controlled conditions to ensure high yield and selectivity .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar iodination process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 2-Iodo-4,6-dimethoxybenzoic acid in biological systems involves its interaction with specific molecular targets. The iodine atom and methoxy groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Properties

IUPAC Name

2-iodo-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVWUCDVWPDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)I)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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